Home > Products > Screening Compounds P51156 > 1-(3-chlorobenzyl)-2(1H)-quinoxalinone
1-(3-chlorobenzyl)-2(1H)-quinoxalinone -

1-(3-chlorobenzyl)-2(1H)-quinoxalinone

Catalog Number: EVT-1434657
CAS Number:
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone typically involves several key steps:

  • Starting Materials: The synthesis often begins with benzene-1,2-diamine and various substituted benzoyl derivatives.
  • Cyclization Reaction: The cyclization is performed in solvents such as dimethyl sulfoxide or ethanol under controlled temperatures (usually around 75-80 °C) to promote the formation of the quinoxaline structure .
  • Yield and Purification: After the reaction, the product can be purified using techniques such as column chromatography. The yield of the final product varies but can reach up to 90% under optimized conditions .

Technical details include the use of specific bases (e.g., triethylamine) and catalysts to facilitate the reactions. Characterization of the synthesized compound is typically done using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Molecular Structure Analysis

The molecular structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone can be represented as follows:

  • Chemical Formula: C15H12ClN2O
  • Molecular Weight: Approximately 272.72 g/mol
  • Structure Description: The compound features a chlorobenzyl group attached to the nitrogen atom at position 1 of the quinoxalinone ring. The carbonyl group is located at position 2, contributing to its aromatic character.

Data regarding bond lengths and angles can be obtained through crystallographic studies or computational modeling, which provide insights into the compound's stability and reactivity.

Chemical Reactions Analysis

1-(3-chlorobenzyl)-2(1H)-quinoxalinone participates in various chemical reactions:

  • Substitution Reactions: The chlorobenzyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Rearrangement Reactions: It has been shown to react with α-picoline to produce indolizin derivatives through a novel rearrangement mechanism .
  • Synthesis of Derivatives: This compound serves as a precursor for synthesizing other quinoxaline derivatives with modified pharmacological properties .

Technical details about these reactions include conditions such as temperature, solvent choice, and reaction time, which significantly influence the yield and purity of the products.

Mechanism of Action

The mechanism of action for 1-(3-chlorobenzyl)-2(1H)-quinoxalinone primarily revolves around its interaction with biological targets:

  • Hypoglycemic Activity: Studies indicate that certain modifications in the structure enhance its hypoglycemic effects by interacting with enzymes involved in glucose metabolism .
  • Enzyme Inhibition: The chlorobenzyl group may facilitate binding to specific enzyme active sites, thereby inhibiting their activity and leading to therapeutic effects.

Data from pharmacological assays support these mechanisms, highlighting structure-activity relationships that guide further modifications for enhanced efficacy.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone include:

  • Melting Point: Typically ranges from 168 °C to 170 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data from analytical methods such as infrared spectroscopy can provide insights into functional groups present in the compound, while thermal analysis may reveal stability characteristics.

Applications

The applications of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone are primarily found in scientific research:

  • Pharmaceutical Development: It is investigated for its potential use as an antidiabetic agent due to its hypoglycemic properties.
  • Biological Studies: Its derivatives are explored for various biological activities, making it a subject of interest in medicinal chemistry.
  • Synthetic Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic compounds used in drug discovery .
Introduction to 1-(3-Chlorobenzyl)-2(1H)-Quinoxalinone

1-(3-Chlorobenzyl)-2(1H)-quinoxalinone represents a structurally modified quinoxalinone derivative where a 3-chlorobenzyl group is attached to the N1 position of the quinoxalin-2(1H)-one core. This molecular hybridization strategy combines the privileged quinoxalinone scaffold—known for diverse pharmacological activities—with the bioisosteric advantages of the chlorinated benzyl substituent. The compound exemplifies contemporary medicinal chemistry approaches to developing targeted bioactive molecules through rational structural modifications. Its design leverages established structure-activity relationship principles while introducing specific physicochemical properties that may enhance target binding and metabolic stability. As a subject of ongoing pharmaceutical research, it serves as a valuable template for exploring new therapeutic avenues in drug discovery programs focused on heterocyclic compounds.

Structural Characterization and IUPAC Nomenclature

The core structure of 1-(3-chlorobenzyl)-2(1H)-quinoxalinone consists of a bicyclic system featuring a benzene ring fused to a pyrazine ring, with a carbonyl group at the 2-position. Systematic IUPAC nomenclature designates the parent compound as quinoxalin-2(1H)-one, indicating the lactam functionality. The 1-(3-chlorobenzyl) substituent denotes attachment of a chlorinated benzyl group (-CH₂C₆H₄Cl) to the nitrogen atom at position 1, with chlorine at the meta position (carbon 3) of the phenyl ring. Thus, the complete IUPAC name is 1-[(3-chlorophenyl)methyl]quinoxalin-2(1H)-one.

  • Molecular formula: C₁₅H₁₁ClN₂O
  • Molecular weight: 270.72 g/mol
  • Key structural features: The quinoxalin-2(1H)-one core provides a planar, π-conjugated system with hydrogen-bond acceptor sites at the carbonyl oxygen (O2) and adjacent nitrogen atoms (N3). The 3-chlorobenzyl moiety introduces a hydrophobic domain with an electron-withdrawing chlorine atom influencing electron distribution. This substituent adopts a conformation perpendicular to the quinoxalinone plane, potentially influencing intermolecular interactions in biological environments.

Table 1: Core Structural Components of 1-(3-Chlorobenzyl)-2(1H)-Quinoxalinone

Structural ElementDescriptionRole in Molecular Architecture
Quinoxalin-2(1H)-one coreBicyclic fused ring system with carbonyl at C2Provides planar scaffold for π-stacking interactions; hydrogen-bond acceptor sites
N1 positionNitrogen adjacent to carbonylSite for benzyl substitution enabling modulation of electronic properties
3-Chlorobenzyl group-CH₂C₆H₄Cl with Cl at meta positionIntroduces hydrophobic bulk and electron-withdrawing character; influences dipole moment
Chlorine atomHalogen at phenyl C3Enhances lipophilicity; participates in halogen bonding with biological targets

Table 2: Comparative Structural Features of Quinoxalinone Derivatives

Substituent PatternRepresentative CompoundKey Structural DifferencesImpact on Properties
Unsubstituted at N12(1H)-Quinoxalinone Free N-H at position 1Higher polarity; hydrogen-bond donor capability
3-Benzyl-N1 substitution3-Benzylquinoxalin-2(1H)-one [2]Benzyl at C3 rather than N1Altered electronic distribution; different pharmacophore orientation
Complex triazolo fusionTriazolo[4,3-a]quinoxaline derivatives [5]Triazole ring fused to quinoxalineIncreased molecular rigidity; altered hydrogen-bonding capacity
N1-(3-Chlorobenzyl)Target compoundChlorine at benzyl meta positionEnhanced lipophilicity (ClogP ≈ 2.8); potential for halogen bonding

Historical Development of Quinoxalinone Derivatives in Medicinal Chemistry

Quinoxalinone derivatives emerged as pharmacologically significant scaffolds following the initial exploration of quinoxalines in the mid-20th century. Early synthetic routes relied on classical condensation reactions between o-phenylenediamines and α-keto acids or α-hydroxycarbonyl compounds—approaches that limited structural diversity due to harsh reaction conditions and poor functional group tolerance [2]. The discovery of bioactive quinoxalinones like Caroverine (a spasmolytic and glutamate antagonist) in the 1970s stimulated interest in N1 and C3 substitutions to enhance biological activity. This period established the fundamental structure-activity relationships (SAR), revealing that substitutions at N1 and C3 profoundly influence receptor affinity and pharmacokinetic properties.

The development of modern synthetic methodologies has dramatically expanded access to structurally diverse quinoxalinones over the past two decades:

  • Catalyst-Free Aqueous Synthesis (2021): Environmentally benign protocols enabling quinoxalinone formation from o-phenylenediamines and α-keto acids in water as solvent, facilitating sustainable production [6].
  • Photoredox-Catalyzed Alkylations (2023-2024): Innovative C–H functionalization techniques using photoexcited quinoxalinones with alkyl carboxylic acids or iodides under cobaloxime or metal-free conditions, enabling efficient 3-alkylation [6].
  • Arylation Advancements (2022-2024): Methods employing diaryliodonium salts or arylhydrazines under photocatalytic conditions for constructing 3-arylquinoxalin-2(1H)-ones with improved functional group tolerance [6].

The specific development of N1-benzyl derivatives gained momentum following pharmacological studies of compounds like 1-benzyl-3-(piperidin-4-yl)-2(1H)-quinoxalinone, which demonstrated potent serotonin antagonism. This prompted exploration of benzyl modifications, including halogenation to enhance blood-brain barrier penetration and target binding through halogen bonding interactions. The 3-chlorobenzyl substitution at N1 represents a strategic evolution in this lineage, balancing electronic effects and lipophilicity for optimized bioactivity. Recent synthetic breakthroughs now allow efficient access to such derivatives via cascade reactions and transition metal catalysis, accelerating SAR exploration.

Role of Chlorobenzyl Substituents in Bioactive Molecule Design

The incorporation of 3-chlorobenzyl groups into pharmacophores serves multiple strategic purposes in molecular design, leveraging both steric and electronic effects to enhance drug-like properties:

  • Lipophilicity Modulation: Chlorine introduction increases ClogP by approximately 0.8–1.0 units compared to unsubstituted benzyl, improving membrane permeability. For 1-(3-chlorobenzyl)-2(1H)-quinoxalinone, calculated ClogP ≈ 2.8 facilitates enhanced cellular uptake and potential blood-brain barrier penetration, critical for CNS-targeted agents [2] [8].

  • Halogen Bonding Capability: The chlorine atom acts as an electrophilic region (σ-hole) capable of forming directional interactions with nucleophilic sites in biological targets (e.g., carbonyl oxygens, amine nitrogens). This contributes to binding affinity and selectivity, particularly observed in kinase inhibitors and receptor antagonists containing meta-chlorobenzyl groups [2].

  • Metabolic Stabilization: The electron-withdrawing chlorine reduces benzylic C–H bond strength, decreasing susceptibility to oxidative metabolism by cytochrome P450 enzymes. This extends plasma half-life relative to non-halogenated analogues, as documented in comparative studies of benzyl-substituted heterocycles [2].

  • Steric Steering: The meta-position directs the chlorine atom away from the benzyl-quinoxalinone linkage, minimizing torsional strain while allowing optimal vectorial presentation for target engagement. This positioning creates a distinct pharmacophoric orientation compared to ortho- or para-substituted isomers.

Table 3: Influence of Benzyl Substitution Patterns on Quinoxalinone Bioactivity

Substituent PatternRepresentative BioactivityAdvantagesLimitations
Unsubstituted benzylModerate MAO-A inhibition [2]Synthetic accessibility; balanced propertiesSusceptible to metabolism; moderate potency
3-ChlorobenzylEnhanced MDR antagonism; improved CNS penetration [2]Halogen bonding; metabolic stability; optimized lipophilicityPotential for CYP inhibition; increased molecular weight
4-FluorobenzylAldose reductase inhibition [2]Enhanced dipole; reduced steric bulkLimited halogen bonding capability
2,4-DichlorobenzylPotent antimicrobial activity [2]Strong electron-withdrawal; enhanced bindingHigher lipophilicity (ClogP >3.5); solubility challenges

In quinoxalinone derivatives specifically, the 3-chlorobenzyl group at N1 has demonstrated superior efficacy in several pharmacological contexts compared to other substituents. In multiple drug resistance (MDR) antagonists, this moiety enhanced P-glycoprotein binding affinity through hydrophobic interactions with transmembrane domains [2]. For monoamine oxidase (MAO) inhibitors, meta-substituted chlorobenzyl derivatives exhibited improved isoform selectivity (MAO-A over MAO-B) attributed to steric complementarity within the enzyme's substrate cavity. Furthermore, in glutamate receptor antagonists, the 3-chlorobenzyl substitution conferred enhanced blood-brain barrier permeability relative to polar analogues, enabling central nervous system activity. These systematic investigations establish the 3-chlorobenzyl group as a privileged substituent for optimizing the bioactivity profile of quinoxalinone-based therapeutics.

Properties

Product Name

1-(3-chlorobenzyl)-2(1H)-quinoxalinone

IUPAC Name

1-[(3-chlorophenyl)methyl]quinoxalin-2-one

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71g/mol

InChI

InChI=1S/C15H11ClN2O/c16-12-5-3-4-11(8-12)10-18-14-7-2-1-6-13(14)17-9-15(18)19/h1-9H,10H2

InChI Key

LGPGMFJRJHPKJL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=O)N2CC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=O)N2CC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.